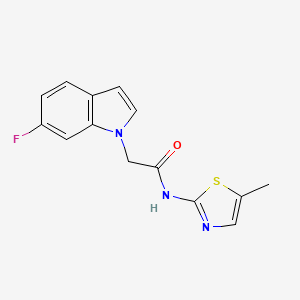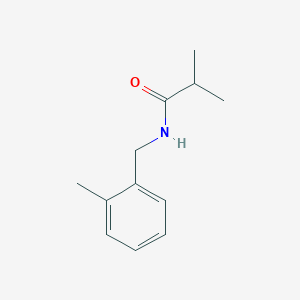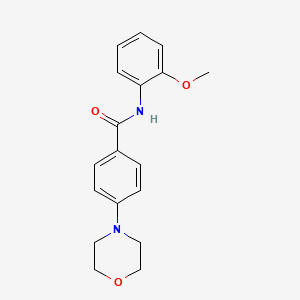![molecular formula C13H10N4O2S B4512928 {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B4512928.png)
{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid
Übersicht
Beschreibung
- The compound "{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid" belongs to a class of chemicals known for their complex molecular structures and interesting chemical properties.
Synthesis Analysis
- Synthesis of related compounds : Compounds with similar structures, such as tetracyclic compounds with a thiazolidinone or thiazinone ring fused to 1H-naphth[2,3-d]imidazole-4,9-dione, have been synthesized through reactions involving 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione and dimethyl acetylenedicarboxylate (Nakamori, Saito, & Kasai, 1988).
Molecular Structure Analysis
- X-ray and DFT Calculated Structures : Studies on structurally similar compounds, like 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives, have been characterized using single-crystal X-ray diffraction and DFT calculations (Şahin, Septioğlu, Calis, & Işık, 2014).
Chemical Reactions and Properties
- Reactions and Derivatives : Research has shown the creation of derivatives such as 5-aryl-2H-tetrazoles and related acetic acids, indicating the reactivity and potential for forming various chemical structures (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Physical Properties Analysis
- Molecular Cocrystals : Investigations into molecular cocrystals involving related compounds, such as those with naphthalene derivatives, have provided insights into their physical properties, like hydrogen bonding patterns (Smith & Lynch, 2013).
Chemical Properties Analysis
- Antimicrobial Activity : Some derivatives of similar compounds have shown moderate antimicrobial activity, highlighting an aspect of their chemical properties (Verma, Malik, Singh, & Malik, 2003).
Eigenschaften
IUPAC Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(19)8-20-13-14-15-16-17(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPTRPIBQJSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512860.png)

![N-isopropyl-4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzamide](/img/structure/B4512869.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone](/img/structure/B4512879.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4512891.png)
![1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B4512892.png)
![2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4512893.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512900.png)
![4-{6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4512905.png)
![({2-[({[1-(methoxymethyl)cyclopropyl]methyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B4512912.png)
![4-[(4-methoxyphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4512919.png)
![3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4512924.png)
